3-Bromo-5-methyl-4-nitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

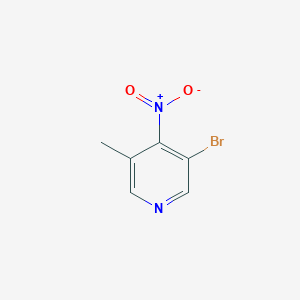

3-Bromo-5-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

3-Bromo-5-methyl-4-nitropyridine can be synthesized through several methods. One common method involves the bromination of 5-methyl-4-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Another method involves the nitration of 3-bromo-5-methylpyridine. This process uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the fourth position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

3-Bromo-5-methyl-4-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).

Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of 3-substituted-5-methyl-4-nitropyridine derivatives.

Reduction: Formation of 3-bromo-5-methyl-4-aminopyridine.

Oxidation: Formation of 3-bromo-5-carboxy-4-nitropyridine.

科学的研究の応用

Medicinal Chemistry

3-Bromo-5-methyl-4-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with specific biological activities.

Case Studies:

- PRMT5 Inhibitors : Research has indicated that derivatives of pyridine compounds, including those similar to this compound, are being explored as inhibitors for protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. These inhibitors have shown potential in reducing tumor growth in preclinical models, highlighting the relevance of pyridine derivatives in anticancer drug development .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Synthesis Pathways:

- The compound can be synthesized through methods involving the bromination of 5-methyl-4-nitropyridine, which is a straightforward process that highlights its utility as an intermediate in organic synthesis .

- This compound has also been noted for its role in creating other pyridine derivatives that are essential in producing agrochemicals and dyes .

Agrochemicals

The agricultural sector benefits from the use of this compound as it can be involved in the synthesis of herbicides and pesticides. The ability to modify its structure allows chemists to tailor compounds for specific pest control needs.

Applications:

- Compounds derived from this compound have been investigated for their efficacy against various agricultural pests, showcasing their potential as effective agrochemical agents .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference material or standard due to its well-defined chemical properties. It can be used in various analytical techniques such as chromatography and spectroscopy.

Usage:

作用機序

The mechanism of action of 3-Bromo-5-methyl-4-nitropyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

3-Bromo-5-methyl-4-nitropyridine can be compared with other similar compounds such as:

3-Bromo-4-methyl-5-nitropyridine: Similar structure but with different positions of the nitro and methyl groups.

5-Bromo-2-methyl-3-nitropyridine: Similar structure but with different positions of the bromine and nitro groups.

3-Bromo-6-methyl-4-nitropyridine: Similar structure but with different positions of the methyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different positions of the substituents on the pyridine ring .

生物活性

3-Bromo-5-methyl-4-nitropyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C6H5BrN2O2

- Molecular Weight : Approximately 217.02 g/mol

The structure consists of a pyridine ring substituted with a bromine atom, a methyl group, and a nitro group, which contribute to its electrophilic and nucleophilic properties.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it has been noted for its inhibitory effects on CYP1A2, an enzyme involved in drug metabolism. This suggests potential applications in pharmacology and toxicology, particularly concerning drug-drug interactions.

Reactivity and Mechanisms

The compound's reactivity is influenced by the presence of its electrophilic centers. Nucleophilic substitution reactions can occur at the β-position of the pyridine nucleus. Studies have shown that reactions with nucleophiles such as amines can lead to the formation of various derivatives, enhancing its utility in medicinal chemistry.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| CYP1A2 Inhibition | Inhibits CYP1A2, affecting drug metabolism and potential interactions | |

| Nucleophilic Substitution | Reacts with nucleophiles leading to diverse chemical transformations | |

| Electrophilic Behavior | Exhibits electrophilic properties due to nitro and bromine substituents |

Study on CYP1A2 Inhibition

In a controlled study assessing the inhibition of CYP1A2 by this compound, researchers found that the compound significantly reduced enzyme activity in vitro. This inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity. The results suggested that co-administration of drugs metabolized by CYP1A2 could lead to altered pharmacokinetics when combined with this compound.

Reactivity with Biological Targets

Further investigations into the compound's interaction with biological targets revealed that it could react with various nucleophiles, leading to the synthesis of more complex molecules. This property is particularly valuable in drug development, where modifications can enhance therapeutic efficacy or reduce toxicity.

Future Directions for Research

Despite the promising preliminary findings regarding the biological activity of this compound, further research is needed to:

- Elucidate its full pharmacokinetic profile.

- Investigate potential therapeutic applications.

- Assess long-term safety and toxicity profiles.

特性

IUPAC Name |

3-bromo-5-methyl-4-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHYGUUDVQBULL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。